molecular formula C14H10N2O4 B4019873 2-ethyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-ethyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4019873
M. Wt: 270.24 g/mol
InChI Key: AXTWENNNDXTGTC-UHFFFAOYSA-N
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Description

2-ethyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of 2-ethynylbenzaldehyde with substituted o-phenylenediamines in ethanol. This reaction typically requires the presence of a catalyst, such as a transition metal complex, to facilitate the cyclization process .

Another method involves the use of aromatic aldehydes and aminoacetals as starting materials. These compounds undergo cyclization under acidic conditions to form the desired isoquinoline derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and yield of the reaction, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-ethyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 1,3-dioxo-2-ethyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-ol

Uniqueness

2-ethyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethyl-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-2-15-13(17)9-5-3-4-8-11(16(19)20)7-6-10(12(8)9)14(15)18/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTWENNNDXTGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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